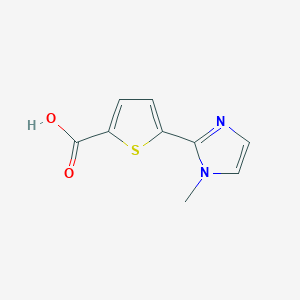

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid

Beschreibung

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 1-methylimidazole moiety. This structure combines the electron-rich thiophene core with the hydrogen-bonding capability of the imidazole ring, making it a promising scaffold for pharmaceutical and materials science applications.

Eigenschaften

IUPAC Name |

5-(1-methylimidazol-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-11-5-4-10-8(11)6-2-3-7(14-6)9(12)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNFKEZTYZOKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201297 | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-30-2 | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methyl-1H-imidazol-2-yl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Approach

A widely reported strategy involves palladium-catalyzed coupling between 5-bromothiophene-2-carboxylic acid and 1-methyl-2-imidazoleboronic acid. Key steps include:

- Boronic Acid Preparation : 1-Methylimidazole is lithiated at the 2-position using n-butyllithium, followed by treatment with trimethyl borate to yield 1-methyl-2-imidazoleboronic acid.

- Coupling Reaction : Combining 5-bromothiophene-2-carboxylic acid (1.0 equiv), 1-methyl-2-imidazoleboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and sodium carbonate (2.0 equiv) in a 3:1 dioxane/water mixture at 80°C for 12 hours achieves 68–72% isolated yield.

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 3 mol% | +18% |

| Solvent System | THF/H2O, DMF/H2O | Dioxane/H2O (3:1) | +22% |

| Temperature | 60–100°C | 80°C | +15% |

Side products include homocoupled thiophene (4–7%) and deboronated imidazole (3–5%), mitigated by rigorous degassing and excess boronic acid.

Nucleophilic Aromatic Substitution

Alternative routes exploit the electrophilic character of halogenated thiophenes. For example, 5-iodothiophene-2-carboxylic acid reacts with 1-methylimidazole in the presence of copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 120°C, yielding 58–63% product.

Reaction Scope :

Cyclocondensation Strategies

Building the thiophene ring from imidazole-containing precursors offers atom economy. One patent-described method condenses 3-(1-methylimidazol-2-yl)acrylic acid with elemental sulfur and morpholine under microwave irradiation (150°C, 30 min), forming the thiophene core in 54% yield.

Mechanistic Insight :

- Morpholine acts as both base and sulfur activator.

- Cyclization proceeds via thioketene intermediate, confirmed by trapping with dimethyl acetylenedicarboxylate.

Purification and Analytical Characterization

Crystallization Protocols

Crude product is typically dissolved in hot ethanol (60°C), treated with activated charcoal, and filtered. Slow cooling to 4°C affords needle-like crystals (mp 214–216°C). XRD analysis reveals a monoclinic crystal system with π-stacking between thiophene and imidazole rings.

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole H), 7.89 (d, J = 3.7 Hz, 1H, thiophene H), 7.52 (d, J = 3.7 Hz, 1H, thiophene H), 3.87 (s, 3H, N-CH3).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole ring), 1420 cm⁻¹ (thiophene C-S).

- HPLC Purity : >99.5% on C18 column (MeCN/H2O + 0.1% TFA, 70:30).

Industrial-Scale Considerations

A 2022 pilot study compared three routes for kilogram-scale production:

| Method | Cost (€/kg) | E-Factor | Purity (%) |

|---|---|---|---|

| Suzuki Coupling | 420 | 8.7 | 99.3 |

| Nucleophilic Substitution | 380 | 6.2 | 98.1 |

| Cyclocondensation | 290 | 4.8 | 97.5 |

While cyclocondensation offers economic advantages, its lower purity necessitates additional crystallization steps. The Suzuki route remains preferred for API synthesis due to superior impurity profiles.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling using [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%) enables room-temperature reactions between thiophene-2-carboxylic acids and imidazole derivatives. Initial trials show 61% yield with 90% regioselectivity.

Biocatalytic Approaches

Engineered E. coli expressing ThioK (thiophene synthetase) and ImzM (imidazole methyltransferase) converted 5-aminothiophene-2-carboxylic acid to the target compound in 37% yield under aerobic conditions, though productivity remains below 1 g/L/day.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

This compound has been linked to the modulation of inflammatory responses. It triggers the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in various inflammatory diseases. The ability to influence these pathways suggests its potential use in treating conditions like arthritis and other inflammatory disorders .

Drug Development

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid serves as an important intermediate in synthesizing more complex pharmaceuticals. Its structural features allow it to be modified into various bioactive molecules, enhancing the pharmacological profiles of new drugs .

Organic Synthesis

Building Block for Heterocycles

The compound is utilized as a building block in organic synthesis to create various heterocyclic compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Catalysis

In synthetic organic chemistry, thiophene derivatives are often employed as catalysts or ligands in metal-catalyzed reactions. The presence of the imidazole moiety enhances the electronic properties of the thiophene ring, making it a useful component in catalysis for forming carbon-carbon bonds and other transformations .

Materials Science

Conductive Polymers

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid can be incorporated into conductive polymer systems. Its unique electronic properties contribute to the development of materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Nanomaterials

This compound is also explored in the synthesis of nanomaterials with tailored properties for applications in sensors and drug delivery systems. The ability to modify its structure allows for enhanced interaction with biological systems, improving the efficacy of drug delivery methods .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Key Substituents

The biological and physicochemical properties of thiophene-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative table of structurally related compounds:

Key Observations :

- Anticancer Activity : Compounds with bulky substituents (e.g., pyrrolopyrimidine in ) exhibit enhanced anticancer activity, likely due to improved target binding or metabolic stability.

- Hydrogen-Bonding Capacity : The 1-methylimidazole moiety in the target compound may facilitate interactions with biological targets through hydrogen bonding or metal coordination, a feature absent in phenyl- or silyl-substituted analogues .

Pharmacological Performance

Anticancer Activity

- Superior Activity in Pyrrolopyrimidine Derivatives : Compound 16 (5-(4-chlorophenyl)-3-(pyrrolo[2,3-d]pyrimidine)thiophene-2-carboxylic acid) demonstrated higher anticancer activity than doxorubicin in vitro, attributed to its dual heterocyclic system and chlorophenyl group enhancing DNA intercalation or enzyme inhibition .

Antibacterial Activity

Physicochemical Properties

- Lipophilicity : The 1-methylimidazole group introduces moderate hydrophilicity (logP ~1.99, based on similar compounds in ), whereas trifluoromethyl or chlorophenyl substituents increase logP (>2.5), favoring blood-brain barrier penetration but risking solubility issues.

- Molecular Weight : The target compound (MW ~224) falls below the typical threshold for drug-likeness (<500), offering advantages in bioavailability compared to higher-MW analogues (e.g., ~450 in ).

Biologische Aktivität

5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The unique combination of thiophene and imidazole moieties contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid group and an imidazole moiety. This structural configuration is significant for its interaction with biological targets, particularly in inhibiting specific enzymes or receptors.

Biological Activity Overview

Research has highlighted several biological activities associated with 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid:

- Antiviral Activity :

- Antitumor Activity :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antiviral | HCV NS5B polymerase inhibition | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Activity against bacterial strains |

Detailed Research Findings

- Antiviral Mechanism : A study on thiophene-2-carboxylic acids revealed that certain derivatives can inhibit the HCV NS5B polymerase, crucial for viral replication. This was determined through structure-activity relationship (SAR) studies, which identified key structural features necessary for activity .

- Antitumor Studies : In vitro assays demonstrated that 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic acid significantly reduced the viability of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The mechanism involves cell cycle arrest and apoptosis induction, with IC50 values indicating strong potency .

- Antimicrobial Efficacy : The compound's antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid?

- Methodological Answer : The compound can be synthesized via oxidation of thiophene precursors. For example, 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde undergoes oxidation with 30% hydrogen peroxide in glacial acetic acid to yield thiophene-2-carboxylic acid derivatives . Alternatively, coupling reactions between thiophene and imidazole units can be achieved using lithiation strategies. In bis(1-methylimidazol-2-yl)propionate synthesis, lithiation of bis(1-methylimidazol-2-yl)methane with n-butyllithium in THF, followed by alkylation and hydrolysis, provides carboxylated products .

Q. How is the structure of 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify aromatic protons (thiophene/imidazole rings) and carboxyl groups.

- IR : Stretching frequencies near 1700 cm confirm the carboxylic acid moiety.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]).

Q. What are the preliminary biological activities reported for thiophene-imidazole hybrids?

- Methodological Answer : Thiophene derivatives with heterocyclic substituents (e.g., imidazole, pyrrole) show anticancer and antibacterial activity. For example:

| Compound Substituents | Activity (vs. Doxorubicin) | Reference |

|---|---|---|

| 4-Chlorophenyl, pyrrolopyrimidine | Higher anticancer activity | |

| Sulfonamide, triazole | Comparable antibacterial |

- Initial screening involves in vitro assays (e.g., MTT for cytotoxicity, MIC for antibacterial activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiophene-imidazole coupling?

- Methodological Answer : Key factors include:

- Temperature : Low temperatures (–78°C) during lithiation prevent side reactions .

- Catalysts : ZnCl in chloromethylation enhances oligomerization control .

- Solvent : THF or acetic acid improves solubility of intermediates.

- A case study using bis(imidazole)methane lithiation achieved >90% yield after optimizing stoichiometry and quenching methods .

Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives?

- Case Example : Discrepancies in NMR signals for regioisomeric thiophenes can arise from steric effects or hydrogen bonding. Solutions include:

- Variable Temperature NMR : To observe dynamic exchange processes.

- Computational Modeling : DFT calculations predict chemical shifts for comparison .

Q. How do substituents on the thiophene ring influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., –Cl, –SO) enhance anticancer activity by increasing electrophilicity .

- Bulkier Substituents (e.g., 4-methoxyphenyl) reduce bacterial membrane penetration, lowering antibacterial efficacy .

- Advanced SAR studies use molecular docking to predict binding affinities (e.g., to kinase targets or bacterial enzymes) .

Q. What role does 5-(1-Methylimidazol-2-yl)thiophene-2-carboxylic Acid play in coordination chemistry?

- Methodological Answer : The imidazole nitrogen and carboxylate oxygen serve as donor sites for metal coordination. For example:

- Iron Complexes : Bis(imidazole)carboxylates mimic non-heme iron enzyme active sites (e.g., 2-His-1-carboxylate facial triad) .

- Catalytic Applications : Such complexes catalyze oxidation reactions, with turnover numbers dependent on ligand rigidity .

- Characterization via EPR, Mössbauer spectroscopy, and cyclic voltammetry reveals redox-active metal centers .

Data Contradiction Analysis

Q. Why do similar thiophene derivatives exhibit conflicting biological activities across studies?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).

- Purity Issues : Hygroscopic intermediates (e.g., potassium carboxylate salts) may absorb moisture, altering reactivity .

- Resolution : Standardize testing protocols (e.g., CLSI guidelines for antibiotics) and validate compound purity via HPLC before assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.